molecular formula C9H16ClN3 B14026215 3-(4-Methyl-1H-pyrazol-5-YL)piperidine hcl

3-(4-Methyl-1H-pyrazol-5-YL)piperidine hcl

Cat. No.: B14026215
M. Wt: 201.70 g/mol
InChI Key: LJGFGRHPRPQIJR-UHFFFAOYSA-N
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Description

3-(4-Methyl-1H-pyrazol-5-YL)piperidine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing three carbon atoms and two adjacent nitrogen atoms.

Properties

Molecular Formula

C9H16ClN3

Molecular Weight

201.70 g/mol

IUPAC Name

3-(4-methyl-1H-pyrazol-5-yl)piperidine;hydrochloride

InChI

InChI=1S/C9H15N3.ClH/c1-7-5-11-12-9(7)8-3-2-4-10-6-8;/h5,8,10H,2-4,6H2,1H3,(H,11,12);1H

InChI Key

LJGFGRHPRPQIJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1)C2CCCNC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-1H-pyrazol-5-YL)piperidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1H-pyrazole with piperidine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dichloromethane (CH2Cl2) at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure consistent quality and high throughput. Key parameters such as temperature, pressure, and reaction time are carefully controlled to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-1H-pyrazol-5-YL)piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Methyl-1H-pyrazol-5-YL)piperidine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-(4-Methyl-1H-pyrazol-5-YL)piperidine hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. For example, it has been studied as a potential inhibitor of soluble epoxide hydrolase (sEH), which plays a role in the metabolism of fatty acid epoxides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methyl-1H-pyrazol-5-YL)piperidine hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

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